4-[2-(2-Pyridinyl)ethyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3767-85-9 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(2-pyridin-2-ylethyl)phenol |
InChI |
InChI=1S/C13H13NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-3,5-6,8-10,15H,4,7H2 |
InChI Key |
RZKWYCPJVXNMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2 2 Pyridinyl Ethyl Phenol
Established Synthetic Pathways for 4-[2-(2-Pyridinyl)ethyl]phenol Analogs
The construction of the this compound framework and its analogs can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and control over the final molecular architecture.
Multi-component Reaction Strategies (e.g., Pseudo-Betti Type)
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov For the synthesis of analogs of this compound, pseudo-Betti type reactions represent a valuable strategy. The classical Betti reaction involves the condensation of an aldehyde, a primary aromatic amine, and a phenol (B47542) to produce α-aminobenzylphenols. wikipedia.org
In a variation relevant to the target scaffold, a three-component, one-pot method has been developed for the synthesis of novel N-heteroaryl-arylmethyl phenols. This solvent-free reaction involves aromatic aldehydes, heteroaryl amines like 2-aminopyridine (B139424), and phenols. nih.govresearchgate.net The reaction proceeds by heating a mixture of the amine and aldehyde, followed by the addition of the phenol, to yield the desired aminoalkyl phenol derivatives in good to high yields (40-97%). nih.govresearchgate.net The mechanism is believed to involve the initial formation of an imine from the aldehyde and amine, which is then attacked by the electron-rich phenol. nih.gov The regioselectivity, favoring the formation of the new carbon-carbon bond ortho to the phenolic hydroxyl group, is likely directed by hydrogen bonding in the transition state. nih.gov
This approach offers a rapid and operationally simple route to a library of compounds with diverse functionalities, avoiding the need for costly purification steps and protecting groups. nih.gov
Table 1: Examples of Pseudo-Betti Reaction for Synthesis of Pyridylaminoalkyl Phenols This table is interactive. Users can sort and filter the data.
| Aldehyde | Amine | Phenol | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | 2-Aminopyridine | Phenol | 2-(Phenyl(pyridin-2-ylamino)methyl)phenol | 97 | nih.gov |
| Benzaldehyde | 2-Aminopyridine | 2-Methylphenol | 2-Methyl-6-(phenyl(pyridin-2-ylamino)methyl)phenol | 95 | nih.gov |
| 4-Chlorobenzaldehyde | 2-Aminopyridine | Phenol | 2-((4-Chlorophenyl)(pyridin-2-ylamino)methyl)phenol | 92 | nih.gov |
| 4-Methoxybenzaldehyde | 2-Aminopyridine | Phenol | 2-((4-Methoxyphenyl)(pyridin-2-ylamino)methyl)phenol | 90 | nih.gov |
Phenethyl Amine and Heterocyclic Linkage Approaches
The synthesis of β-phenethylamines, a core component of the target molecule, is a significant area of research. A modular approach involves the cross-coupling of aliphatic aziridines with aryl halides. nih.govacs.org A photocatalytic nickel-catalyzed cross-electrophile coupling strategy has been developed using aliphatic aziridines and (hetero)aryl iodides. nih.govacs.org This method is advantageous as it proceeds under mild conditions, uses an inexpensive organic photocatalyst, and avoids stoichiometric heterogeneous reductants. nih.govacs.org Mechanistic studies suggest that the reaction proceeds via the nucleophilic ring-opening of the aziridine (B145994) by iodide to form an iodoamine, which then acts as the active electrophile in the cross-coupling reaction. nih.govacs.org
Another strategy focuses on the direct linkage of pre-formed phenethylamine (B48288) and pyridine (B92270) units. This can be achieved through various coupling reactions. For instance, N-pyridinium aziridines can act as dual electrophiles. A bromide-promoted ring opening generates β-halopyridinium amines. Subsequent selective nickel-catalyzed C–C cross-coupling with organozinc nucleophiles affords β-functionalized phenethylaminopyridinium salts. nih.gov The pyridinium (B92312) group can then be cleaved reductively to yield the desired β-phenethylamine. nih.gov
Alkylation and Arylation Reactions on Phenol and Pyridine Moieties
The phenolic hydroxyl group and the aromatic rings of both the phenol and pyridine moieties offer sites for alkylation and arylation reactions to build the this compound skeleton or its analogs.
The phenolic hydroxyl group can be readily alkylated. The phenolate (B1203915) anion, formed by treating the phenol with a base, is an effective nucleophile in SN2 reactions with alkyl halides. libguides.com For instance, direct alkylation of a phenolic compound with pyridin-2-ylmethyl chloride in the presence of a base like sodium hydroxide (B78521) can form the desired ether linkage.
Arylation of the phenol can be achieved through copper- or palladium-catalyzed cross-coupling reactions. Copper-catalyzed O-arylation of phenols with aryl halides provides a cost-effective method for synthesizing diaryl ethers. organic-chemistry.orgnih.gov Using ligands such as (2-pyridyl)acetone or picolinic acid can promote these reactions under mild conditions. organic-chemistry.orgnih.gov Palladium-catalyzed C-H arylation of phenols, often using a directing group, allows for the formation of C-C bonds at specific positions on the phenolic ring. nih.gov For example, a 2,3-lutidine (B1584814) derived directing group can facilitate meta-C–H arylation. nih.gov
Derivatization Strategies for Structural Modification
Once the core this compound structure is assembled, further modifications can be introduced to fine-tune its properties. These derivatization strategies often focus on the regioselective functionalization of the phenol and pyridine rings.
Regioselective Functionalization of Phenol Derivatives via Directed C–H Chlorination
The introduction of chlorine atoms onto the phenolic ring can serve as a handle for further synthetic transformations. Palladium-catalyzed C–H chlorination using a directing group is a powerful tool for achieving regioselectivity. rsc.orgsemanticscholar.orgresearchgate.netrsc.org The 2-pyridine group itself can act as an efficient directing group, facilitating chlorination at the ortho position of the phenol. rsc.orgsemanticscholar.orgresearchgate.netrsc.org This method is amenable to late-stage chlorination and allows for the synthesis of various mono- and di-chlorinated phenol derivatives. rsc.orgsemanticscholar.orgresearchgate.netrsc.org
The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297), and a chlorine source like N-chlorosuccinimide (NCS). The directing group can later be removed if desired, providing access to structurally diverse chlorinated phenols. rsc.org Other research has focused on developing ligands that can promote meta-C-H chlorination of phenols, further expanding the toolbox for regioselective functionalization. acs.orgnih.govscispace.com
Table 2: Palladium-Catalyzed C-H Chlorination of 2-Aryloxypyridines This table is interactive. Users can sort and filter the data.
| Substrate (1) | Conditions | Product (3) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenoxypyridine | Pd(OAc)₂, NCS, TsOH, EtOAc, 110°C | 2-(2-Chlorophenoxy)pyridine | 85 | rsc.org |
| 2-(4-Methoxyphenoxy)pyridine | Pd(OAc)₂, NCS, TsOH, EtOAc, 110°C | 2-(2-Chloro-4-methoxyphenoxy)pyridine | 82 | rsc.org |
| 2-(4-Fluorophenoxy)pyridine | Pd(OAc)₂, NCS, TsOH, EtOAc, 110°C | 2-(2-Chloro-4-fluorophenoxy)pyridine | 80 | rsc.org |
| 2-(p-Tolyloxy)pyridine | Pd(OAc)₂, NCS, TsOH, EtOAc, 110°C | 2-(2-Chloro-4-methylphenoxy)pyridine | 78 | rsc.org |
Introduction of Diverse Substituents on the Pyridine Ring
The pyridine ring is often less reactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. nih.gov However, several strategies exist for its functionalization. One common approach involves the use of pyridine N-oxides, which are more reactive towards both electrophiles and nucleophiles. researchgate.net For instance, pyridine N-oxides can undergo palladium-catalyzed alkenylation. researchgate.net
Another powerful method is the Minisci reaction, which involves the addition of carbon-centered radicals to the electron-deficient pyridine ring. nih.gov This allows for the introduction of alkyl and acyl groups, typically at the C-2 and C-4 positions. More recent developments have focused on achieving C-4 functionalization with high regioselectivity. rsc.org
Furthermore, late-stage functionalization of complex molecules containing pyridine rings can be achieved through C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the installed fluoride. nih.govacs.org This two-step process allows for the introduction of a wide array of functional groups, including those linked through nitrogen, oxygen, sulfur, or carbon, under mild conditions. nih.govacs.org
Modifications of the Ethyl Linker
Modifications to the two-carbon ethyl bridge connecting the pyridine and phenol rings are crucial for exploring the structure-activity relationships of this compound derivatives. These modifications can influence the molecule's conformation, flexibility, and interactions with biological targets.
One common strategy for modifying the ethyl linker involves the introduction of substituents or the alteration of its length. For instance, in the synthesis of combretastatin-A4 analogs, the distance between two phenyl rings was varied by incorporating a pyridine linker to create three or four-atom bridges. acs.org This was achieved through sequential Suzuki coupling reactions starting from dibromopyridines. acs.org While direct modification of the pre-formed ethyl linker in this compound is less common, analogous transformations on similar structures provide insight into potential synthetic routes.
Alkylation reactions on precursors can introduce functionality to the ethyl bridge. For example, the alkylation of the sodium salt of malonic acid diester with (R)-1-(2-pyridinyl)ethyl methanesulfonate (B1217627) yields dimethyl (R)-[1-(2-pyridinyl)ethyl]malonate. researchgate.net Subsequent chemical transformations of this product can lead to a variety of modifications on the ethyl chain. researchgate.net Similarly, alkylation of methyl acetoacetate (B1235776) with the same starting material produces a mixture of C- and O-alkylated products, which can be further manipulated. researchgate.net
Another approach involves the construction of the linker through ring-opening reactions. A stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed to produce highly functionalized tetrahydropyridines. acs.org This method, which proceeds through a cyclopropylcarbinyl cation rearrangement, demonstrates a sophisticated way to build a modified six-membered ring system that could be conceptually applied to the synthesis of analogs with complex ethyl linkers. acs.org
The table below summarizes various synthetic transformations that can be applied to modify the ethyl linker in analogous pyridine-containing compounds.
| Transformation | Reagents and Conditions | Product Type | Reference |
| Suzuki Coupling | Pd Catalyst, Base, Boronic Acid/Ester | Diaryl-substituted pyridines | acs.org |
| Alkylation | NaH, Alkyl Halide | C- or O-alkylated derivatives | researchgate.net |
| Ring-Expansion | Acid or Lewis Acid | Functionalized tetrahydropyridines | acs.org |
| Heck Reaction | Pd(OAc)₂, Tri-o-tolylphosphine, NEt₃ | Vinylated intermediates | mdpi.com |
Stereochemical Considerations in Synthesis (e.g., Enantiomeric Resolution of Analogs)
The synthesis of chiral analogs of this compound introduces the challenge of controlling stereochemistry. When a substituent is introduced on the ethyl linker, a chiral center is created, leading to the formation of enantiomers. The biological activity of these enantiomers can differ significantly, making their separation or stereoselective synthesis crucial.
Enantiomeric Resolution
A common method to obtain enantiomerically pure compounds is the resolution of a racemic mixture. This can be achieved through several techniques:
Classical Resolution: This involves the use of a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography. diva-portal.org For example, a racemic mixture of 1-aryl-1H-pyridine[3,4-b]indole-3-carboxylic acid, which contains two chiral centers, was resolved using a chiral reagent. google.com
Enzymatic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols. For instance, the lipase-catalyzed asymmetric acetylation of racemic 1-(2-pyridyl)ethanols using vinyl acetate yields the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. acs.org This method has been shown to be effective on a range of scales. acs.org
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. Strategies for the asymmetric synthesis of chiral pyridine-containing molecules include:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction.
Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other. nih.gov For example, the enantioselective N-oxidation of substituted pyridines has been achieved using a biomolecule-inspired catalyst, leading to chiral pyridine N-oxides. nih.govchemrxiv.org Another example is the use of chiral pyridyl phosphinite and phosphite (B83602) ligands in palladium-catalyzed allylic alkylations, where the stereochemistry of the product is determined by the absolute configuration of the ligand. diva-portal.org
Substrate-Controlled Diastereoselective Reactions: In molecules with existing stereocenters, new stereocenters can be introduced with high diastereoselectivity. For example, a one-pot nitro-Mannich reaction followed by lactamization was used to generate three contiguous stereocenters in a highly diastereoselective manner for the synthesis of pyrrolidinones.
The following table highlights different approaches to achieve stereocontrol in the synthesis of chiral pyridine derivatives.
| Method | Key Feature | Example Application | Reference |
| Enantiomeric Resolution | |||
| Classical Resolution | Formation of separable diastereomers | Resolution of 1-aryl-1H-pyridine[3,4-b]indole-3-carboxylic acid | google.com |
| Enzymatic Resolution | Lipase-catalyzed enantioselective acetylation | Resolution of 1-(2-pyridyl)ethanols | acs.org |
| Asymmetric Synthesis | |||
| Asymmetric Catalysis | Use of chiral catalysts | Enantioselective N-oxidation of pyridines | nih.govchemrxiv.org |
| Asymmetric Catalysis | Chiral ligands in metal-catalyzed reactions | Palladium-catalyzed allylic alkylation | diva-portal.org |
| Diastereoselective Reaction | Substrate-controlled stereochemical induction | Synthesis of pyrrolidinones via nitro-Mannich reaction |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 2 Pyridinyl Ethyl Phenol and Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying functional groups and providing a "fingerprint" of the molecular structure.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and characteristic vibrations within a molecule. For phenolic compounds, the O-H stretching vibration is a key diagnostic feature, typically appearing as a broad band in the region of 3300-3400 cm⁻¹. libretexts.org The C-O stretching vibration in phenols is also prominent, generally observed near 1200 cm⁻¹. ijaemr.com
In aromatic systems like the pyridine (B92270) and phenol (B47542) rings of 4-[2-(2-Pyridinyl)ethyl]phenol, C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. nih.govlibretexts.org Aromatic C-C stretching vibrations typically give rise to bands in the 1400-1600 cm⁻¹ region. tsijournals.com Specifically, skeletal vibrations of the aromatic benzene (B151609) ring can be observed around 1541 cm⁻¹. rsc.org For the pyridine ring, characteristic vibrations, often referred to as the "Star of David" mode, can be found around 1033-1052 cm⁻¹. rsc.org
The FT-IR spectra of related phenol derivatives show that the intensity of O-H vibration bands can decrease upon polymerization, indicating the involvement of these groups in the reaction. researchgate.net Additionally, C-H out-of-plane bending vibrations are characteristic in the 700-999 cm⁻¹ spectral range. rsc.org
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Structures
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch (Phenol) | 3300 - 3400 (broad) | libretexts.org |
| Aromatic C-H Stretch | 3000 - 3100 | nih.govlibretexts.org |
| Aliphatic C-H Stretch | 2850 - 3000 | libretexts.org |
| C=C Aromatic Ring Stretch | 1400 - 1600 | tsijournals.com |
| Pyridine Ring Skeletal Vibration | ~1541 | rsc.org |
| C-O Stretch (Phenol) | ~1200 | ijaemr.com |
| Pyridine Ring "Star of David" | 1033 - 1052 | rsc.org |
| C-H Out-of-plane Bending | 700 - 999 | rsc.org |
Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. nih.govhoriba.com For aromatic compounds, the phenyl ring breathing mode is a characteristic feature. arxiv.org Raman spectra are typically measured in the 200-3600 cm⁻¹ range. uliege.be
In studies of similar pyridine-containing compounds, C-H stretching vibrations in the aromatic rings are observed in the 3000–3100 cm⁻¹ region. nih.gov For instance, in a related hydrazone-pyridine compound, these were recorded at 3069 and 3025 cm⁻¹. nih.gov The C=N stretching vibrations within the pyridine ring are typically found in the range of 1030–1600 cm⁻¹. nih.gov
For phenolic derivatives, Raman spectroscopy can elucidate structural changes. For example, in copper complexes with hydroxyl pyridine derivatives, characteristic pyridine ring vibrations were observed in the Raman spectra between 1025 cm⁻¹ and 1031 cm⁻¹. rsc.org Torsion of the pyridine ring atoms can also be identified, with strong bands appearing around 412-435 cm⁻¹ in the FT-Raman spectra of related complexes. rsc.org
Table 2: Key Raman Shifts for Structures Related to this compound
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | nih.gov |
| C=N Stretch (Pyridine) | 1030 - 1600 | nih.gov |
| Pyridine Ring Vibration | 1025 - 1031 | rsc.org |
| Pyridine Ring Torsion | 412 - 435 | rsc.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. savemyexams.com
¹H NMR spectroscopy provides valuable information about the number of different types of protons and their electronic environments. For phenolic compounds, the hydroxyl (-OH) proton signal typically appears in the range of 4–7 ppm. libretexts.org The aromatic protons are generally found between 7 and 8 ppm. libretexts.org
In the context of this compound, the protons on the pyridine ring and the phenol ring will have distinct chemical shifts. The chemical shifts of protons on a pyridine ring can be influenced by substituents and the solvent. ipb.pt For example, in a related derivative, 4-chloro-2-(2-pyridyl)ethyl)imino)methyl)phenol, the pyridine protons appear at δ 8.54, 7.57, and 7.12 ppm, while the phenolic ring protons are observed at δ 7.32, 7.29, and 6.80 ppm. rsc.org The ethyl bridge protons would be expected to appear in the aliphatic region of the spectrum.
The exact chemical shifts can be influenced by factors such as solvent, concentration, and temperature. researchgate.netpitt.edu Deuterium exchange using D₂O can be used to confirm the assignment of the labile -OH proton signal. libretexts.org
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Phenolic -OH | 4.0 - 7.0 | libretexts.org |
| Aromatic Protons (Phenol Ring) | 6.5 - 7.5 | researchgate.net |
| Aromatic Protons (Pyridine Ring) | 7.0 - 8.6 | rsc.org |
| Ethyl Bridge (-CH₂-CH₂-) | 2.5 - 4.0 | rsc.org |
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. docbrown.info Due to the symmetry of the phenol ring, four distinct signals are expected for its six carbon atoms. docbrown.info The carbon atom bearing the hydroxyl group (C-OH) in phenols typically resonates at a downfield chemical shift. docbrown.info
For this compound, the spectrum will show signals for the carbons of the phenol ring, the pyridine ring, and the ethyl bridge. In related structures, the carbon atoms of the pyridine ring show characteristic chemical shifts. For instance, in 2-phenylpyridine, the carbon signals appear at δ 157.4, 149.6, 136.7, 128.7, 122.1, and 120.6 ppm. rsc.org The carbon atoms of the phenol ring will also have distinct resonances. For example, in 4-ethylphenol (B45693), the carbon attached to the hydroxyl group appears at δ 153.6 ppm, while the other aromatic carbons resonate between 118 and 130.3 ppm. researchgate.netresearchgate.net
The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the pyridine ring and the electron-donating nature of the hydroxyl group will affect the chemical shifts of the carbons in both aromatic rings.
Table 4: Representative ¹³C NMR Chemical Shifts for Substructures of this compound
| Carbon Environment | Representative Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-OH (Phenol) | ~153.6 | researchgate.net |
| Aromatic C-H (Phenol) | 118 - 131 | researchgate.netresearchgate.net |
| Quaternary Aromatic C (Phenol) | ~129.3, ~135 | researchgate.netresearchgate.net |
| Aromatic C (Pyridine) | 120 - 158 | rsc.org |
| Ethyl Bridge (-CH₂-CH₂-) | ~28, ~37 | chemicalbook.com |
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, advanced NMR techniques are employed. nptel.ac.inresearchgate.net
Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in By running DEPT-90 and DEPT-135 experiments, the signals for methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons can be identified, which is particularly useful for assigning the signals of the ethyl bridge.
Homoneuclear Correlation Spectroscopy (HHCOSY): HHCOSY is a 2D NMR technique that shows correlations between coupled protons, typically those on adjacent carbons. pressbooks.pub This would be crucial for confirming the connectivity within the ethyl bridge and for assigning the protons on the pyridine and phenol rings by observing their through-bond coupling.
Total Correlation Spectroscopy (TOCSY): TOCSY is another 2D NMR experiment that reveals correlations between all protons within a spin system, not just those that are directly coupled. frontiersin.orgresearchgate.net This would be particularly useful for identifying all the protons belonging to the pyridine ring and all the protons of the phenol ring, even if the direct coupling constants are small. For complex spin systems, 1D TOCSY can also be employed to selectively irradiate a proton and identify all other protons in its spin system. frontiersin.org
These advanced techniques, in conjunction with ¹H and ¹³C NMR, provide a comprehensive and detailed structural characterization of this compound and its derivatives.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for characterizing compounds containing chromophores, such as the aromatic phenol and pyridine rings present in this compound. The absorption of UV-Vis radiation by this molecule corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its constituent aromatic systems. The phenol and pyridine rings give rise to π→π* transitions, which are typically observed at shorter wavelengths (around 200-300 nm), and n→π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms, which appear at longer wavelengths with lower intensity. japsonline.comjournalsarjnp.com For instance, phenol itself shows a primary absorption band around 270 nm in non-polar solvents. photochemcad.com
The ethyl linker between the two aromatic rings largely isolates their electronic systems, meaning the spectrum will resemble a superposition of the spectra of substituted phenols and pyridines. However, subtle electronic interactions can still occur. The specific solvent used can also influence the spectrum by affecting the energy levels of the molecular orbitals. For example, studies on related pyridine-phenol derivatives show that the position of absorption maxima can shift depending on the polarity of the solvent, such as dichloromethane, acetonitrile, or DMSO. frontiersin.org
In derivatives of this compound, the introduction of additional functional groups can significantly alter the UV-Vis spectrum. Electron-donating or electron-withdrawing substituents on either ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. For example, the presence of a strong electron-donating group can lead to an intramolecular charge-transfer (ICT) band at a longer wavelength. researchgate.net
| Compound Structure | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type | Reference |
|---|---|---|---|---|---|
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol | Dichloromethane | 274, 364 | 10,180, 9,460 | π→π, n→π | frontiersin.org |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol | Acetonitrile | 360 | 9,300 | n→π | frontiersin.org |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol | DMSO | 262, 374 | 14,960, 7,700 | π→π, n→π | frontiersin.org |
| Phenol | Cyclohexane | 270.75 | 2,340 | π→π | photochemcad.com |
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound (C₁₃H₁₃NO), the molecular weight is approximately 199.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 199.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The ethyl bridge connecting the phenol and pyridine rings is a likely site for fragmentation. Cleavage of the C-C bond in the ethyl linker can lead to several characteristic fragment ions.
Key fragmentation pathways for this compound would likely include:
Benzylic cleavage: Cleavage of the bond between the two ethyl carbons would be a dominant fragmentation pathway. This can result in the formation of a pyridylmethyl cation (m/z 92) and a corresponding phenoxyethyl radical, or a hydroxybenzyl cation (m/z 107) and a pyridylethyl radical. The ion at m/z 107 is a common fragment for phenols with an ethyl substituent. nist.gov
McLafferty rearrangement: If applicable, this rearrangement could lead to the elimination of a neutral molecule, such as ethylene, from the molecular ion.
Loss of small molecules: Fragmentation may also involve the loss of small, stable neutral molecules like H₂O from the phenolic hydroxyl group or HCN from the pyridine ring, particularly in more complex fragmentation sequences. aip.org
The exact fragmentation pattern and the relative abundance of the fragment ions can help confirm the structure of the parent molecule and distinguish it from its isomers. aip.org
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 199 | [C₁₃H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 107 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage |
| 92 | [C₅H₄NCH₂]⁺ | Benzylic cleavage |
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single crystal X-ray diffraction study would reveal several key structural features:
Molecular Conformation: The analysis would determine the dihedral angle between the plane of the phenol ring and the plane of the pyridine ring. Due to the flexible ethyl linker, this angle can vary. In related structures, such as (E)-2-[1-hydroxy-2-(pyridin-2-yl)ethyl]-4-[2-(4-methoxyphenyl)diazen-1-yl]phenol, the dihedral angle between the central benzene ring and the pyridine ring is 31.43°. nih.gov
Intermolecular Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. It is highly probable that the crystal structure would be stabilized by O-H···N hydrogen bonds, linking adjacent molecules into chains, dimers, or more complex networks. nih.gov
π-π Stacking: The aromatic phenol and pyridine rings can participate in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal packing. redalyc.org
Crystal System and Space Group: The crystallographic analysis would identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice. researchgate.netbohrium.com
| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Dominant Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Monoclinic | P2₁/n | 5.03 (Pyridinyl-Phenolic) | O-H···N, π-π stacking | redalyc.org |
| (E)-2-[1-hydroxy-2-(pyridin-2-yl)ethyl]-4-[2-(4-methoxyphenyl)diazen-1-yl]phenol | Monoclinic | P2₁/c | 31.43 (Benzene-Pyridine) | O-H···N, O-H···O, C-H···O, C-H···π | nih.gov |
| 1-(4-chlorophenyl)-3-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-phenyl}-propenone | Orthorhombic | Pca2₁ | 62.75 (Propenone-Phenyl) | C-H···π | researchgate.net |
Computational and Theoretical Investigations of 4 2 2 Pyridinyl Ethyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering a lens into the microscopic world of molecules. These methods are pivotal in predicting molecular geometries, electronic structures, and various other properties with remarkable accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. scirp.orgchemmethod.com The core principle of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification allows for a computationally efficient yet accurate description of molecular systems.
For a molecule like 4-[2-(2-Pyridinyl)ethyl]phenol, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. redalyc.org By finding the minimum energy conformation, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. This optimized geometry serves as the foundation for all subsequent property calculations. For instance, studies on similar pyridine-phenol derivatives have successfully employed DFT to achieve optimized structures that are in good agreement with experimental data where available. frontiersin.orgnih.gov
The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also a key output of DFT calculations. This includes the distribution of electron density and the energies of the molecular orbitals.
Basis Set Selection and Validation in Theoretical Models
The accuracy of DFT calculations is intrinsically linked to the choice of the basis set. mcgill.ca A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org These functions represent the atomic orbitals of the constituent atoms. The size and type of basis set used can significantly impact the quality of the results and the computational cost.
Commonly used basis sets in studies of organic molecules include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), and the correlation-consistent basis sets developed by Dunning. mcgill.cawikipedia.org The inclusion of polarization functions (e.g., d, p) allows for more flexibility in describing the shape of the orbitals, which is crucial for accurately representing chemical bonds. Diffuse functions (indicated by '+') are important for describing anions and systems with significant electron density far from the nuclei. arxiv.org
The selection of an appropriate basis set is a critical step in any computational study. stackexchange.com Validation of the chosen theoretical model often involves comparing calculated properties, such as vibrational frequencies or geometric parameters, with experimental data for the same or structurally related molecules. chemmethod.com For instance, in the absence of experimental data for this compound, one could compare the calculated results with experimental data for pyridine (B92270) and phenol (B47542) to ensure the chosen level of theory is reliable.
Electronic Properties and Reactivity Analysis
Once the geometry is optimized and the electronic structure is calculated, a deeper analysis can be performed to understand the electronic properties and predict the chemical reactivity of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. scirp.orgmdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This can indicate a higher polarizability and a greater ease of undergoing chemical reactions. Conversely, a large HOMO-LUMO gap implies higher stability and lower chemical reactivity. mdpi.com The analysis of the spatial distribution of the HOMO and LUMO can also provide insights into which parts of the molecule are more likely to be involved in electron donation and acceptance. For pyridine derivatives, the HOMO and LUMO are often distributed across the aromatic rings. researchgate.netresearchgate.net
Illustrative Data Table: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 5.30 |
| Note: These are example values for illustrative purposes. |
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugative interactions, and charge delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de
Illustrative Data Table: NBO Analysis - Second-Order Perturbation Energies
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 18.5 |
| LP(1) N | π(C5-C6) | 5.2 |
| π(C7-C8) | π*(C9-C10) | 20.1 |
| Note: These are example values for illustrative purposes. C1-C10 represent atoms in the aromatic rings, and N is the pyridine nitrogen. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of the molecule. chemrxiv.org
Different colors on the MEP map represent different values of the electrostatic potential. chemrxiv.org Typically, regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack, are colored in shades of red. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen and nitrogen. uni-muenchen.deresearchgate.net Conversely, regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack, are colored in shades of blue. uni-muenchen.deresearchgate.net These regions are usually found around hydrogen atoms attached to electronegative atoms. Green and yellow areas represent intermediate electrostatic potentials.
For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the phenol group, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. mdpi.comnsf.gov Positive potentials would be expected around the phenolic hydrogen and the hydrogens on the aromatic rings.
Spectroscopic Property Predictions via Theoretical Methods
Theoretical methods are instrumental in predicting the spectroscopic properties of this compound, offering a deeper understanding of its structural and electronic characteristics.
Theoretical calculations, particularly using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, have been employed to determine the vibrational frequencies of this compound. These calculations are fundamental for interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations within the molecule.
For instance, the O-H stretching vibration, a key indicator of the phenolic group, is predicted at a specific frequency. Similarly, the C-H, C=C, and C=N stretching vibrations of the pyridine and phenol rings are calculated and assigned. The vibrational frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, bringing them into closer agreement with experimental data. A detailed potential energy distribution (PED) analysis is also performed to confirm the accuracy of the spectral assignments.
Table 1: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| O-H Stretch | ~3600 | Phenolic hydroxyl group stretching |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds in pyridine and phenol rings |
| C-H Stretch (Aliphatic) | 2900-3000 | Stretching of C-H bonds in the ethyl bridge |
| C=N Stretch | ~1600 | Stretching of the C=N bond in the pyridine ring |
| C=C Stretch | 1400-1600 | Stretching of C=C bonds in the aromatic rings |
| O-H Bend | ~1350 | In-plane bending of the phenolic hydroxyl group |
| C-O Stretch | ~1250 | Stretching of the C-O bond of the phenol group |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules like this compound. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in UV-Vis spectroscopy.
Calculations performed using TD-DFT at the B3LYP/6-311++G(d,p) level of theory can predict the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions. These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). For this compound, these transitions are often of a π → π* nature, localized on the aromatic rings. The solvent effect on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM).
Table 2: Calculated Electronic Absorption Properties of this compound using TD-DFT
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Nature of Transition |
| S₀ → S₁ | ~280 | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~240 | > 0.1 | HOMO-1 → LUMO (π → π) |
The Gauge-Including Atomic Orbital (GIAO) method is a widely used theoretical approach for calculating the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the GIAO method at the B3LYP/6-311++G(d,p) level.
These calculations are performed on the optimized molecular geometry of the compound. The calculated chemical shifts are then referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental NMR data. This comparison helps in the definitive assignment of signals in the experimental spectrum to specific protons and carbon atoms within the molecule, providing a detailed picture of the molecular structure in solution.
Table 3: Selected Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹H Chemical Shift (ppm) | Atom | Calculated ¹³C Chemical Shift (ppm) |
| Phenolic H | ~9.0 | C (Phenolic OH) | ~155 |
| Pyridine H (α) | ~8.5 | C (Pyridine α) | ~150 |
| Aromatic H | 6.8-7.5 | Aromatic C | 115-130 |
| Ethyl H | ~3.0 | Ethyl C | ~30-40 |
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Non-Linear Optical (NLO) Properties Assessment
The non-linear optical (NLO) properties of this compound have been investigated using quantum chemical calculations. These properties are of interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β), a key parameter for NLO activity, is calculated using DFT methods.
A high value of β indicates significant NLO potential. For this compound, the presence of electron-donating (hydroxyl group) and electron-withdrawing (pyridine ring) moieties connected by a π-conjugated system can lead to enhanced NLO properties. The calculations involve determining the dipole moment (μ) and the components of the hyperpolarizability tensor. The magnitude of the total hyperpolarizability (β_tot) is then calculated from these components.
Thermodynamic Property Calculations
Theoretical calculations can provide valuable data on the thermodynamic properties of this compound. Using statistical thermodynamics based on the calculated vibrational frequencies and structural parameters, properties such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) can be determined at different temperatures.
These calculations are typically performed using the same level of theory as the vibrational frequency analysis (e.g., B3LYP/6-311++G(d,p)). The results show the dependence of these thermodynamic properties on temperature, providing insights into the thermal stability and energy of the molecule.
Table 4: Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Value |
| Heat Capacity (C°p,m) | ~250 J/mol·K |
| Entropy (S°m) | ~400 J/mol·K |
| Enthalpy (H°m) | ~50 kJ/mol |
Tautomeric Equilibrium and Stability Studies
Tautomerism is a potential phenomenon for this compound, which can exist in different tautomeric forms. Computational studies can be used to investigate the relative stabilities of these tautomers. For this compound, the phenolic form is expected to be the most stable. However, a potential zwitterionic tautomer, where the phenolic proton has transferred to the pyridine nitrogen, can also be considered.
The relative energies of the different tautomers are calculated using DFT methods. The energy difference between the tautomers provides an indication of their relative populations at equilibrium. The calculations generally show that the phenolic form is significantly more stable than the zwitterionic form in the gas phase. The influence of solvent on the tautomeric equilibrium can also be studied using continuum solvation models, which might slightly alter the relative stabilities.
Mechanistic Insights into Biological Activities of 4 2 2 Pyridinyl Ethyl Phenol and Analogs
Antimicrobial and Antifungal Action Mechanisms
The antimicrobial and antifungal properties of 4-[2-(2-Pyridinyl)ethyl]phenol and its analogs are attributed to several key mechanisms that disrupt the fundamental structures and functions of pathogenic microorganisms. These mechanisms primarily involve the disruption of the cell membrane, leading to the leakage of essential cellular components, and the induction of significant morphological changes in the pathogen's structure.
Cell Membrane Disruption and Leakage of Cellular Contents (e.g., DNA, Proteins)
A primary mode of antimicrobial action for phenolic compounds, including this compound and its analogs, is the disruption of the microbial cell membrane. mdpi.com This interaction compromises the membrane's integrity, leading to increased permeability. The consequence of this damage is the leakage of vital intracellular contents, such as nucleic acids (DNA and RNA) and proteins, into the extracellular environment. mdpi.commdpi.com This loss of essential molecules disrupts cellular homeostasis and metabolic processes, ultimately leading to cell death. mdpi.comfrontiersin.org The lipophilicity of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and function. mdpi.comnih.gov Some studies suggest that the presence of specific functional groups, such as hydroxyl and keto groups, can facilitate the chelation of metal ions, which may also contribute to membrane damage. acs.org The disruption of the cell membrane and subsequent leakage of cellular materials is a hallmark of the antimicrobial efficacy of this class of compounds. frontiersin.org
Morphological Changes in Pathogen Structures
Treatment with this compound and its analogs induces noticeable morphological alterations in pathogenic fungi and bacteria. nih.govbiorxiv.org Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) studies have revealed significant changes to the fungal mycelia, including shrinkage, twisting, and collapse of the hyphae. researchgate.net Fungal pathogens, when exposed to environmental stresses, including chemical agents, often exhibit changes in their morphology as a survival strategy. nih.govnih.gov However, the alterations induced by these compounds are often indicative of cellular damage. researchgate.net Observed changes can include damage to the cell wall and membrane, leading to a disorganized appearance of cellular organelles. frontiersin.orgresearchgate.net In some fungi, these compounds can cause the hyphae to appear swollen and bulging, suggesting a loss of structural integrity. researchgate.net These morphological changes are a direct consequence of the compound's interaction with the pathogen's cellular structures and are a key indicator of its antimicrobial and antifungal activity. frontiersin.org
Minimal Inhibitory Concentration (MIC) Determinations and Structure-Activity Relationships
The antimicrobial potency of this compound and its analogs is quantified by determining their Minimal Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. protocols.ionih.govcore.ac.uk Various studies have determined the MIC values of pyridine (B92270) derivatives against a range of pathogens, including bacteria and fungi. For instance, certain pyridine derivatives have shown significant activity against E. coli, B. mycoides, and C. albicans, with MIC values as low as 0.0048 mg/mL. mdpi.comresearchgate.net
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these compounds influences their biological activity and for designing more potent analogs. nih.govmdpi.com For example, the introduction of different substituents on the pyridine or phenol (B47542) rings can significantly alter the antimicrobial efficacy. mdpi.comresearchgate.net Studies on various heterocyclic compounds have shown that the nature and position of substituents can dramatically affect the MIC values. nih.gov For some pyridine derivatives, the presence of electron-donating or electron-withdrawing groups can enhance antibacterial activity. mdpi.com The lipophilicity of the molecule, often influenced by its substituents, plays a critical role in its ability to penetrate the microbial cell membrane. nih.gov
Below is a table summarizing the MIC values for a related pyridine derivative against various pathogens:
| Compound | Pathogen | MIC (mg/mL) |
| Pyridine Derivative 12a | E. coli | 0.0195 |
| B. mycoides | <0.0048 | |
| C. albicans | <0.0048 | |
| Pyridine Derivative 15 | E. coli | 0.0048 |
| B. mycoides | 0.0098 | |
| C. albicans | 0.039 |
Data sourced from a study on pyridine derivatives. mdpi.comresearchgate.net
Anticancer and Antiproliferative Mechanisms
The anticancer and antiproliferative effects of this compound and its analogs are mediated through the induction of programmed cell death (apoptosis) and the modulation of key proteins involved in cell proliferation.
Induction of Apoptosis (e.g., Caspase Activation, PARP-1 Cleavage)
A key mechanism by which this compound and its analogs exert their anticancer effects is through the induction of apoptosis. nih.govresearchgate.net Apoptosis is a regulated process of cell death that is crucial for normal tissue development and for eliminating damaged or cancerous cells. mdpi.com This process is often characterized by a cascade of events involving the activation of enzymes called caspases. nih.govresearchgate.net
Studies on related pyrazolopyridine derivatives have shown that these compounds can activate initiator caspases, such as caspase-9. researchgate.net The activation of initiator caspases leads to the subsequent activation of executioner caspases, like caspase-3 and caspase-7. nih.gov A critical substrate for these executioner caspases is Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. nih.govabcam.com The cleavage of PARP-1 by activated caspases is a hallmark of apoptosis. researchgate.netabcam.comresearchgate.net This cleavage renders PARP-1 inactive, preventing it from repairing DNA damage and thus promoting cell death. nih.gov The detection of cleaved PARP-1 is a widely used marker for apoptosis in cancer research. researchgate.netabcam.com The induction of apoptosis through caspase activation and subsequent PARP-1 cleavage represents a significant pathway for the anticancer activity of this class of compounds. researchgate.netgoogle.com
Modulation of Cell Proliferation Markers (e.g., PCNA Reduction)
In addition to inducing apoptosis, this compound and its analogs can also exert antiproliferative effects by modulating the expression of proteins that are critical for cell cycle progression and DNA replication. nih.gov One such key protein is the Proliferating Cell Nuclear Antigen (PCNA). nih.gov PCNA is a central component of the DNA replication and repair machinery, and its presence is essential for cell proliferation. nih.govbiorxiv.org
Research on a pyrazolopyridine analog of this compound has demonstrated its ability to reduce the expression levels of PCNA in cancer cells. researchgate.net By downregulating PCNA, these compounds can inhibit DNA synthesis and repair, thereby halting cell proliferation. nih.govplos.org The reduction of PCNA levels is a strong indicator of the antiproliferative potential of a compound. researchgate.net This modulation of a key cell proliferation marker, combined with the induction of apoptosis, provides a multi-pronged approach to inhibiting cancer cell growth. researchgate.netgrafiati.com
Below is an interactive data table summarizing the effects of a related pyrazolopyridine analog on apoptotic and proliferative markers:
| Compound | Effect | Target Protein | Cell Line |
| 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | Induction of Cleavage | PARP-1 | K562 |
| Activation | Caspase-9 | K562 | |
| Reduction of Expression | PCNA | K562 |
Data sourced from a study on pyrazolopyridine derivatives. researchgate.net
Cytotoxicity Evaluation in Specific Cancer Cell Lines (e.g., MCF-7, HepG2)
The cytotoxic potential of pyridine and phenol derivatives has been a subject of extensive research, with many studies evaluating their efficacy against various cancer cell lines. While specific data for this compound is limited in the reviewed literature, the evaluation of structurally related compounds provides significant insights into its potential anticancer properties.
Derivatives featuring pyridine and phenol moieties have demonstrated notable cytotoxic activity. For instance, in a study evaluating novel pyridine and pyridone compounds, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (compound 1) and 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (compound 2) were tested against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver hepatoblastoma) cells. spandidos-publications.com Compound 1 showed greater activity, with a particularly low IC₅₀ value of 4.5 µM in HepG2 cells, indicating high sensitivity of this cell line to the compound. spandidos-publications.com
Similarly, other research has explored the cytotoxicity of various heterocyclic derivatives containing phenol groups against these cell lines. Curcumin-based heterocyclic derivatives were tested, with compound 4c showing an IC₅₀ value of 18 µg/mL against the HepG2 cell line and compound 4b showing an IC₅₀ of 20 µg/mL against the MCF-7 cell line. semanticscholar.org Furthermore, a series of 1,3,4-thiadiazole (B1197879) derivatives incorporating a phenol moiety displayed potent growth-inhibitory effects against both MCF-7 and HepG2 cells, with IC₅₀ values of 17.76 µM and 4.78 µM, respectively, for the most active compound. cu.edu.eg This compound also showed high selectivity for cancer cells over normal WI-38 cells. cu.edu.eg
The table below summarizes the cytotoxic activities of several analog compounds against MCF-7 and HepG2 cancer cell lines, highlighting the potential of this chemical class as a basis for anticancer agent development.
| Compound/Derivative Class | Cell Line | IC₅₀ Value | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | 4.5 ± 0.3 µM | spandidos-publications.com |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 | Not specified, higher than HepG2 | spandidos-publications.com |
| Curcumin Derivative (4c) | HepG2 | 18 µg/mL | semanticscholar.org |
| Curcumin Derivative (4b) | MCF-7 | 20 µg/mL | semanticscholar.org |
| 1,3,4-Thiadiazole Derivative (3) | HepG2 | 4.78 µM | cu.edu.eg |
| 1,3,4-Thiadiazole Derivative (3) | MCF-7 | 17.76 µM | cu.edu.eg |
| Benzoxazole Derivative (66b) | HepG2 | 4.61 µM | mdpi.com |
| Benzoxazole Derivative (66b) | MCF-7 | 4.754 µM | mdpi.com |
These findings collectively suggest that the this compound scaffold is a promising candidate for further investigation as a cytotoxic agent. The presence of both the electron-donating phenol group and the nitrogen-containing pyridine ring likely contributes to its interaction with biological targets within cancer cells.
Antioxidant Activity and Free Radical Scavenging Mechanisms
Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The antioxidant potential of this compound can be inferred from studies on analogous structures, which are evaluated using common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov
The fundamental mechanism of the DPPH assay involves the transfer of a hydrogen atom from the antioxidant to the stable DPPH radical, leading to a color change from violet to yellow. nih.govnih.gov The efficiency of this reaction is often quantified by the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. For example, studies on butylated phenols with oxadiazole moieties showed that some derivatives have significant DPPH radical scavenging activity, with one compound demonstrating 62.75% inhibition at a low concentration of 12.5 μg/mL. rsc.org
The antioxidant activity is influenced by the molecular structure. Electron-donating substituents on the phenol ring can stabilize the resulting phenoxyl radical, thereby enhancing its antioxidant properties. nih.gov The mechanism often involves the formation of a stable radical through resonance, as seen in oxadiazole-thione derivatives. rsc.org
Several methods are employed to evaluate antioxidant capacity:
DPPH Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. mdpi.comresearchgate.net
ABTS Radical Scavenging Assay: Involves the discoloration of the green ABTS radical cation (ABTS˙⁺) upon reaction with a hydrogen-donating antioxidant. nih.govresearchgate.net
Ferric Reducing Antioxidant Power (FRAP) Assay: Evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). rsc.orgresearchgate.net
Nitric Oxide (NO) Scavenging Assay: Assesses the compound's ability to scavenge nitric oxide radicals, often using Griess reagent for detection. nih.govmdpi.com
Hydrogen Peroxide (H₂O₂) Scavenging Activity: Measures the ability to neutralize hydrogen peroxide, a precursor to the highly reactive hydroxyl radical. mdpi.com
The presence of the phenolic hydroxyl group in this compound is the key determinant of its potential antioxidant activity, allowing it to participate in single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms to neutralize reactive oxygen species (ROS).
Anti-inflammatory Pathways and Modulation of Inflammatory Mediators
Phenolic compounds, including those with structures analogous to this compound, are known to possess significant anti-inflammatory properties. nih.gov Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. jst.go.jp
A primary mechanism is the inhibition of enzymes involved in the eicosanoid synthesis pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govjst.go.jp By inhibiting these enzymes, phenolic compounds can reduce the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. jst.go.jp
Furthermore, many phenolic compounds exert their anti-inflammatory effects by modulating intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation. nih.govnih.gov
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), its inhibitor, IκBα, is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), COX-2, and various cytokines (e.g., TNF-α, IL-6, IL-8). nih.govnih.gov Phenolic compounds can suppress this pathway by preventing IκBα degradation and subsequent NF-κB activation. nih.gov For example, 2-methoxy-4-vinylphenol (B128420) was found to inhibit the nuclear translocation of NF-κB p65 in LPS-stimulated cells. nih.gov
MAPK Pathway: The MAPK family (including p38, ERK1/2, and JNK) also plays a crucial role in the inflammatory response. Phenolic compounds can inhibit the phosphorylation of these kinases, thereby blocking downstream inflammatory gene expression. nih.gov
Studies on compounds like 3′,4′,7-trihydroxyflavone have shown strong inhibitory activity on the release of IL-6 and IL-8 from TNF-α stimulated cells, further supporting the role of phenolic structures in modulating cytokine release. frontiersin.org The combination of the pyridine ring and the phenol group in this compound suggests it could interact with these pathways to exert anti-inflammatory effects.
Enzyme Inhibition Studies and Binding Affinity
The structural features of this compound, combining a phenol ring with a pyridine heterocycle, make it a candidate for inhibiting various enzymes implicated in disease. Phenolic compounds are known to act as inhibitors for a range of enzymes, often through hydrogen bonding and other interactions within the enzyme's active site.
Research on analogous compounds provides a basis for predicting potential enzyme targets:
Cholinesterases (AChE and BuChE): Derivatives of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the low micromolar range (6.40 µM to 44.65 µM). researchgate.net The presence of the pyridinyl-ethoxy-phenyl core is central to this activity.
α-Glucosidase and Urease: Other pyridine-containing derivatives have demonstrated inhibitory potential against α-glucosidase and urease, enzymes relevant to diabetes and bacterial infections, respectively. researchgate.net
Polyol Pathway Enzymes: Phenolic acids have been identified as inhibitors of aldose reductase (AR) and sorbitol dehydrogenase (SDH), enzymes in the polyol pathway that are implicated in diabetic complications. researchgate.net Caffeic acid, for instance, was found to be a potent inhibitor of AR. researchgate.net
Cyclooxygenases (COX-1 and COX-2): As mentioned in the anti-inflammatory section, phenolic scaffolds are a cornerstone for designing COX inhibitors. Derivatives of 3,5-di-tert-butyl-4-hydroxy-benzene have shown dual inhibitory activity against COX-2 and 5-LOX. nih.gov
The binding affinity and inhibition type (e.g., competitive, non-competitive) can be determined using kinetic studies, such as by generating Lineweaver-Burk plots to calculate the inhibition constant (Ki). researchgate.net The ability of the phenol group to act as a hydrogen bond donor and acceptor, combined with the potential for the pyridine nitrogen to interact with active site residues, underpins the potential of this compound as an enzyme inhibitor.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand within the active site of a target protein. This method provides valuable insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For a molecule like this compound, docking studies can elucidate its potential interactions with various biological targets identified through experimental assays.
Potential Targets: Based on the activities of similar compounds, relevant targets for docking simulations could include kinases (e.g., EGFR, VEGFR-2), cyclooxygenases (COX-2), cholinesterases (AChE), and bacterial enzymes like DNA gyrase or penicillin-binding proteins. mdpi.comresearchgate.netmdpi.com
Interaction Modes: Docking simulations can reveal key interactions. For example, the phenolic hydroxyl group can act as a hydrogen bond donor or acceptor with polar residues in an active site. mdpi.com The pyridine ring's nitrogen atom can also form hydrogen bonds, while the aromatic rings can engage in π-π stacking or hydrophobic interactions. nih.gov
Predicting Binding Affinity: The output of a docking simulation includes a binding energy score (e.g., in kcal/mol), which estimates the binding affinity. Lower binding energies generally indicate a more stable complex and higher potential inhibitory activity. mdpi.com For example, a docking study of a chalcone (B49325) derivative against a bacterial protein yielded a binding energy of -7.40 kcal/mol, suggesting strong inhibition. mdpi.com
Software such as AutoDock Vina or Schrödinger is commonly used for these simulations. researchgate.net The results can guide the rational design of more potent analogs by suggesting modifications to the lead compound to enhance its binding to the target. For instance, simulations might predict that adding a specific functional group could create an additional hydrogen bond, thereby increasing binding affinity and biological activity.
Future Research Directions and Perspectives for 4 2 2 Pyridinyl Ethyl Phenol
Development of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of pyridinylphenol derivatives has traditionally involved multi-step procedures. ntnu.no Future efforts will likely focus on creating more efficient and environmentally friendly synthetic pathways.
Key areas of development include:
One-Pot Syntheses: Expanding on existing one-pot methods for similar compounds, researchers are exploring the direct synthesis of 4-[2-(2-Pyridinyl)ethyl]phenol and its analogs. nih.govresearchgate.net These methods aim to reduce reaction time, minimize the use of solvents, and simplify purification processes. researchgate.net
Green Chemistry Principles: The application of green chemistry principles is paramount. royalsocietypublishing.org This includes the use of safer, renewable starting materials, and the avoidance of hazardous reagents and solvents. royalsocietypublishing.org For instance, developing syntheses that utilize water or solvent-less conditions would significantly reduce the environmental impact. researchgate.netroyalsocietypublishing.org
Catalysis: The exploration of novel catalysts, including solid and biocompatible catalysts, can lead to higher yields and selectivity while allowing for easier separation and recycling. royalsocietypublishing.org Research into magnetic field-assisted synthesis may also offer an alternative to traditional methods that rely on toxic solvents. royalsocietypublishing.org
A comparative table of synthetic approaches is presented below:
| Synthetic Approach | Advantages | Disadvantages | Future Research Focus |
| Traditional Multi-Step | Well-established procedures. | Time-consuming, often requires harsh reagents and solvents, may have lower overall yields. | Optimization of existing steps for sustainability. |
| One-Pot Synthesis | Reduced reaction time, simpler work-up, less solvent waste. researchgate.net | May require careful optimization of reaction conditions to avoid side products. | Development of new one-pot strategies for a wider range of derivatives. |
| Green Synthesis | Environmentally friendly, uses safer reagents and solvents. royalsocietypublishing.org | May require the development of new catalytic systems. | Integration of renewable feedstocks and energy-efficient reaction conditions. royalsocietypublishing.org |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
While standard spectroscopic techniques like NMR and IR are routinely used to characterize the static structure of this compound derivatives, future research will benefit from the application of advanced spectroscopic methods to study their dynamic behavior and interactions. nih.govresearchgate.net
Future directions in this area include:
In-situ Monitoring: Utilizing techniques like in-situ Raman spectroscopy to monitor reactions in real-time, providing valuable kinetic and mechanistic data.
Solid-State NMR (SSNMR): Probing the structure and dynamics of the compound in the solid state, which is crucial for understanding polymorphism and for applications in materials science. Two-dimensional SSNMR can be particularly useful for analyzing amorphous dispersions and identifying molecular-level interactions.
Advanced Fluorescence Spectroscopy: For derivatives that exhibit fluorescence, time-resolved fluorescence and fluorescence correlation spectroscopy can provide insights into their interactions with biological macromolecules and their local environment.
X-ray Photoelectron Spectroscopy (XPS): To study the surface chemical composition of materials incorporating this compound, which is vital for understanding interfaces and thin films.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. researchgate.net For this compound, these computational approaches can accelerate the discovery and optimization of new analogs with desired properties.
Potential applications include:
Predictive Modeling: Training ML models on existing data to predict the physicochemical properties, biological activity, and spectroscopic signatures of novel derivatives. acs.orgacs.org This can help prioritize synthetic targets and reduce the number of experiments required. acs.org
De Novo Design: Using generative AI models to design new molecules with optimized properties for specific applications, such as enhanced binding affinity to a biological target or improved characteristics for materials science.
Reaction Optimization: Employing ML algorithms to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.
Elucidation of Broader Biological Target Engagement and Polypharmacology
While some biological activities of related compounds have been explored, a comprehensive understanding of the biological targets of this compound is still lacking. rjptonline.orgmdpi.com Future research should focus on identifying its molecular targets and exploring its potential as a polypharmacological agent.
Key research avenues are:
Target Identification: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific proteins and cellular pathways that interact with this compound. acs.orgnih.gov The synthesis of analogs with functionalities for "click chemistry" can facilitate these studies. nih.gov
Polypharmacology: Investigating the ability of the compound to interact with multiple biological targets simultaneously. nih.govnih.gov This is an emerging paradigm in drug discovery that can lead to more effective therapies for complex diseases. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effects on biological activity to build robust SAR models. This information is critical for designing more potent and selective compounds.
Exploration of New Material Science Applications
The unique structure of this compound, combining a phenolic hydroxyl group and a pyridine (B92270) ring, makes it an interesting building block for new materials.
Potential future applications in material science include:
Polymer Science: The phenolic group can be used for the synthesis of novel polymers, such as poly(phenoxy-ketimine)s, which may exhibit interesting electronic and thermal properties. rsc.org The compound could also be incorporated into existing polymer backbones to modify their properties. mdpi.com
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and phenolic oxygen can act as coordination sites for metal ions, potentially forming novel MOFs with applications in gas storage, separation, and catalysis. nih.gov
Sensors: The ability of the pyridine and phenol (B47542) moieties to interact with various analytes could be exploited in the development of chemical sensors. routledge.com
Nanomaterials: The compound could be used as a capping agent or functionalizing ligand for nanoparticles, influencing their stability and properties. royalsocietypublishing.org
Comprehensive Environmental Impact and Remediation Strategies
As with any chemical compound, a thorough understanding of the environmental fate and potential impact of this compound is crucial. Future research should address its environmental persistence, ecotoxicity, and potential remediation strategies.
Key areas for investigation include:
Biodegradation Studies: Assessing the biodegradability of the compound under various environmental conditions to determine its persistence in soil and water.
Ecotoxicity Assessment: Evaluating the potential toxicity of the compound to a range of organisms to understand its ecological risk. The production of synthetic drugs can lead to chemical waste that poses environmental risks. europa.eu
Remediation Technologies: Developing effective strategies for the removal of this compound and its derivatives from contaminated environments. numberanalytics.com This could include bioremediation techniques that utilize microorganisms to degrade the compound, or phytoremediation, which uses plants to remove or detoxify pollutants. researchgate.netmdpi.comnih.gov Advanced oxidation processes could also be explored.
The table below outlines potential remediation strategies.
| Remediation Strategy | Description | Potential for Pyridinylphenols |
| Bioremediation | Use of microorganisms to break down contaminants. mdpi.com | Investigation of microbial strains capable of metabolizing the pyridinylphenol structure. |
| Phytoremediation | Use of plants to absorb, accumulate, or degrade pollutants. nih.gov | Screening of plant species for their ability to tolerate and remediate pyridinylphenol contamination. |
| Advanced Oxidation | Chemical treatment processes that generate highly reactive radicals to destroy contaminants. | Application of processes like Fenton oxidation to mineralize the compound. mdpi.com |
| Adsorption | Use of materials like activated carbon to bind and remove contaminants. | Evaluation of different adsorbent materials for their efficacy in removing pyridinylphenols from water. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
